Product packaging for 1-Chloro-1,3-disiletane(Cat. No.:CAS No. 61739-68-2)

1-Chloro-1,3-disiletane

Cat. No.: B8821896
CAS No.: 61739-68-2
M. Wt: 122.70 g/mol
InChI Key: KFEPWALDYLJNIO-UHFFFAOYSA-N
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Description

1-Chloro-1,3-disiletane is a specialized organosilicon compound featuring a four-membered ring consisting of two silicon and two carbon atoms, with a reactive chlorine substituent . This strained disiletane ring system is of significant interest in main group and synthetic chemistry, often serving as a versatile precursor for further chemical transformations . While specific literature on this exact molecule is limited, its structure suggests broad utility analogous to other halogenated disiletanes. These compounds are crucial intermediates in synthesizing novel silicon-based polymers and materials . Their unique reactivity, derived from the ring strain and the polarity of the silicon-chlorine bond, makes them valuable for developing UV-curing resins and photoinitiators, which are applied in advanced coatings and electronics . The chlorine atom on the silicon acts as a prime functionalization site, enabling reactions with nucleophiles such as organolithium or Grignard reagents to form new silicon-carbon bonds, or with alkoxides to form silicon-oxygen bonds . Researchers also investigate such strained cyclic systems as potential precursors in Chemical Vapor Deposition (CVD) processes for depositing silicon carbide thin films, a critical material in semiconductors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61739-68-2

Molecular Formula

C2H7ClSi2

Molecular Weight

122.70 g/mol

IUPAC Name

1-chloro-1,3-disiletane

InChI

InChI=1S/C2H7ClSi2/c3-5-1-4-2-5/h5H,1-2,4H2

InChI Key

KFEPWALDYLJNIO-UHFFFAOYSA-N

Canonical SMILES

C1[SiH2]C[SiH]1Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 1,3 Disiletane and Analogous Structures

Strategies for Constructing the 1,3-Disiletane Core

The formation of the 1,3-disiletane ring, characterized by alternating silicon and carbon atoms, is a fundamental challenge in organosilicon chemistry. The inherent ring strain and the specific bonding requirements necessitate tailored synthetic approaches.

Cyclization Reactions for Dihalosilyl-Containing Ring Systems

One of the primary methods for constructing the 1,3-disiletane framework involves the intramolecular cyclization of acyclic precursors containing dihalosilyl groups. These reactions typically utilize highly reactive metals to facilitate reductive coupling.

A common strategy involves the dehydrohalogenation of bis(chlorosilyl)alkanes. For instance, the reaction of bis(chlorosilyl)methane derivatives with a sodium-potassium (Na/K) alloy can induce an oxidative coupling of the chlorosilane groups. This process generates silyl (B83357) radicals that subsequently recombine to form the strained four-membered ring. While this method has been established for related disilacyclobutanes, its adaptation to specific precursors is a key consideration.

Another significant approach is flash vacuum pyrolysis (FVP). This high-temperature gas-phase technique can be used to generate reactive intermediates that cyclize to form the desired ring system. For example, the FVP of bis(trimethylsilylmethyl)chloromethoxysilane has been successfully employed to synthesize 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane, an analogue of the target compound. researchgate.net The thermolysis is believed to proceed through an initial β-elimination of a stable molecule (like trimethylmethoxysilane), generating a highly reactive intermediate that undergoes intramolecular cyclization. researchgate.net

The reaction of polychloromethanes, such as CCl4 or CHCl3, with trichlorosilane (B8805176) (HSiCl3) in the presence of a catalyst like Bu4PCl can produce bis(trichlorosilyl)methane. researchgate.net This precursor, containing two -SiCl3 groups bridged by a methylene (B1212753) unit, is a key starting material for the synthesis of perchlorinated 1,3-disiletanes. The subsequent reduction and cyclization of such precursors offer a pathway to the core ring structure.

Precursor TypeReactionKey ReagentsProductRef
Bis(chlorosilyl)alkaneReductive CouplingNa/K alloy1,3-Disiletane derivative
Bis(trimethylsilylmethyl)chloromethoxysilaneFlash Vacuum PyrolysisHeat1-Chloro-1,3,3-trimethyl-1,3-disilacyclobutane researchgate.net
PolychloromethaneSilylationHSiCl3, Bu4PClBis(trichlorosilyl)methane researchgate.net

Precursor Design for Silicon-Silicon Bond Formation within Cyclic Frameworks

While the primary focus is on the Si-C-Si-C ring of 1,3-disiletane, the broader context of small silicon-containing rings includes the formation of direct Si-Si bonds within cyclic frameworks. The design of precursors for such syntheses often involves dianionic reagents. For example, 1,3-dilithio-2-silapropanes can be reacted with bifunctional chlorosilanes to create various polysilacycloalkanes. arkat-usa.org Treatment of 1,1,3,3-tetrakis(alkylthio)-2-silapropanes with tert-butyllithium (B1211817) generates a dianionic intermediate which, upon reaction with dichlorodisilanes, can yield four, five, or six-membered rings containing Si-Si bonds. arkat-usa.org This highlights a powerful strategy for ring construction where the precursor is designed to react as a double nucleophile with a suitable dielectrophile. arkat-usa.org

Directed Synthetic Approaches to Chlorinated Disiletanes

Directed synthesis provides a more controlled route to specifically chlorinated disiletanes. A notable example is the synthesis of 1,1,3,3-tetrachloro-1,3-disilacyclobutane (B14174025), which can be achieved through the platinum-catalyzed ring-opening polymerization of the corresponding disilacyclobutane monomer, followed by specific chemical modifications. acs.org This perchlorinated analog is a key precursor for introducing other functional groups via substitution reactions.

A direct and highly efficient synthesis of the target compound, 1-chloro-1,3-disilacyclobutane , has been developed starting from the parent 1,3-disilacyclobutane. google.com This method employs a copper(I) chloride-mediated reaction.

Synthesis of 1-Chloro-1,3-disilacyclobutane google.com

Reactants : 1,3-disilacyclobutane and Copper(I) chloride (CuCl)

Solvent : Diethyl ether (Et2O)

Procedure : 1,3-disilacyclobutane is added to a stirred mixture of CuCl in Et2O in a nitrogen-filled glovebox.

Reaction Time : 30 minutes

Observations : The solid reactants turn dark grey/brown, and a gaseous byproduct, presumed to be hydrogen (H2), is evolved.

This reaction provides a straightforward and targeted route to the monochlorinated product, avoiding the multiple steps or harsh conditions associated with other methods.

Introduction and Functionalization of the Chloro Substituent on Disiletanes

The chloro group on the 1,3-disiletane ring is a versatile functional handle, allowing for a wide range of subsequent chemical transformations. Its introduction must be carefully controlled to achieve the desired substitution pattern.

Regioselective Halogenation Techniques in Organosilicon Chemistry

Regioselectivity is paramount when introducing a single chloro substituent onto a symmetric molecule like 1,3-disilacyclobutane. The direct C-H chlorination of aromatic compounds often relies on directing groups and transition metal catalysts to control the site of halogenation. nih.govnih.gov While these methods are not directly applied to the Si-H bonds of silanes in the cited literature, the underlying principles of catalyst-substrate interaction are relevant.

In the case of silanes, the Si-H bond is a reactive site for halogenation. The synthesis of 1-chloro-1,3-disilacyclobutane from 1,3-disilacyclobutane using CuCl demonstrates a regioselective process where one Si-H bond is converted to a Si-Cl bond. google.com The use of a stoichiometric amount of the chlorinating agent under mild conditions helps to prevent over-halogenation, which would lead to dichlorinated or polychlorinated products. The reactivity difference between the Si-H bond in the starting material and the C-H bonds of the methylene bridges ensures that chlorination occurs exclusively at the silicon atom.

The chlorination of anilines using copper halides in ionic liquids has shown excellent regioselectivity for the para-position, highlighting the ability of the copper reagent system to control the position of halogenation under mild conditions. beilstein-journals.org This supports the feasibility of using such systems for selective transformations on other reactive substrates like silanes.

SubstrateHalogenating SystemKey FeatureOutcomeRef
1,3-DisilacyclobutaneCuCl / Et2OMild, stoichiometricRegioselective Si-H to Si-Cl conversion google.com
ArenesPd-catalyst / N-halosuccinimideC-H activationRegioselective C-H halogenation nih.gov
Unprotected AnilinesCuCl2 / Ionic LiquidMild, high selectivitypara-Chlorination beilstein-journals.org

Stereochemical Control in Chloro-Substituted Silacycle Synthesis

Achieving stereochemical control during the synthesis of substituted silacycles is a significant challenge. For 1,3-disilacyclobutane derivatives, the ring is puckered, leading to the possibility of cis and trans isomers if two different substituents are present on the silicon atoms or if substituents are introduced on the carbon atoms.

When synthesizing 1,3-dichloro-1,3-dimethyl-1,3-disilacyclobutane, a precursor to various polymers, NMR spectra indicate that cis and trans isomers are formed in a nearly 1:1 ratio. acs.org This suggests that under the specific reaction conditions used for its synthesis (likely involving a Grignard reaction), there is no strong stereochemical preference for the formation of one isomer over the other. acs.org

For the synthesis of cyclobutanes from pyrrolidines, stereoinformation from the starting material can be transferred to the product with high fidelity, demonstrating that stereospecific pathways are possible in the formation of four-membered rings. nih.gov However, specific methods for achieving high stereoselectivity in the direct chlorination of a pre-formed 1,3-disilacyclobutane ring are not well-documented in the available literature. The development of such stereoselective methods would likely require the use of chiral catalysts or reagents that can differentiate between the two faces of the puckered silacycle ring.

Multi-Step Reaction Sequences for 1-Chloro-1,3-disiletane Synthesis

The construction of the this compound ring system is not a trivial process and typically requires a series of synthetic transformations. These sequences are designed to build the silicon-carbon backbone and introduce the desired chloro-substituent at a specific position. The synthesis of analogous 1,3-disilacyclobutanes often starts with acyclic precursors containing the necessary silicon and carbon atoms, which are then induced to cyclize.

Another significant strategy involves the reaction of 1,3-dilithio-2-silapropanes with chlorosilanes. This method provides a versatile route to various polysilacycloalkanes, including the four-membered 1,3-disilacyclobutane ring system. The reactivity of the dilithiated species allows for the introduction of various substituents on the silicon atoms, paving the way for the synthesis of chloro-substituted derivatives.

Utilization of Chlorosiletane Precursors as Strategic Synthons

Chlorosiletane precursors are pivotal building blocks in the synthesis of this compound and its analogs. These precursors, which already contain one or more silicon-chlorine bonds, serve as reactive intermediates that can be further elaborated to form the target disiletane ring.

A key strategy involves the synthesis of Si-Cl containing 1,3-disilacyclobutanes through the ring synthesis from chloromethylchlorosilanes of the type R¹R²Si(CH₂Cl)Cl. researchgate.net This approach directly incorporates a chlorine atom onto the silicon, which can then be selectively retained or further functionalized. For example, the synthesis of 1,1,3,3-tetrachloro-1,3-disilacyclobutane can be achieved through the reaction of dichlorosilane (B8785471) with acetylene. This tetrachloro derivative serves as a versatile precursor, as the chlorine atoms can undergo substitution reactions, allowing for the introduction of other functional groups. It is conceivable that a partial and controlled substitution could lead to the formation of this compound.

The following table summarizes key chlorosiletane precursors and their synthetic utility:

PrecursorSynthetic ApplicationReference
R¹R²Si(CH₂Cl)ClRing synthesis of Si-Cl containing 1,3-disilacyclobutanes researchgate.net
DichlorosilaneSynthesis of 1,1,3,3-tetrachloro-1,3-disilacyclobutane
ChloromethylpentamethyldisiloxanePrecursor for 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552) synthesis

Catalytic and Stoichiometric Reagents in Disiletane Formation

The formation of the strained 1,3-disiletane ring often requires the use of specific reagents to promote the desired cyclization and control the reaction's selectivity. Both catalytic and stoichiometric reagents play crucial roles in these synthetic methodologies.

Catalytic Reagents:

Catalysts are employed to lower the activation energy of the ring-closing step, often leading to higher yields and milder reaction conditions. rsc.org Lewis acids are particularly effective in promoting the cyclization of siloxane precursors. For instance, the use of boron trifluoride etherate (BF₃·Et₂O) has been shown to enhance siloxane ring closure. Platinum complexes, such as Karstedt's catalyst, are utilized in the intramolecular hydrosilylation of α,ω-dihydrosilanes to form 1,3-disilacyclobutanes.

Stoichiometric Reagents:

In many synthetic routes, stoichiometric reagents are essential for key bond-forming steps. Grignard reagents, for example, are used in condensation reactions with di-functional 1,3-disilacyclobutane derivatives, such as 1,3-dichloro-1,3-disilacyclobutane, to form carbon-silicon bonds. sci-hub.se Strong bases like organolithium reagents (e.g., n-butyllithium) are used to generate carbanions, such as in the formation of 1,3-dilithio-2-silapropanes, which are then reacted with chlorosilanes.

The table below outlines some of the key reagents used in the synthesis of 1,3-disilacyclobutanes and their functions:

ReagentTypeFunction
Boron trifluoride etherate (BF₃·Et₂O)Catalytic (Lewis Acid)Enhances siloxane ring closure
Platinum complexes (e.g., Karstedt's catalyst)CatalyticPromotes intramolecular hydrosilylation
Grignard Reagents (e.g., RMgX)StoichiometricForms C-Si bonds via condensation
Organolithium Reagents (e.g., n-BuLi)StoichiometricGenerates carbanions for nucleophilic attack

The careful selection and application of these catalytic and stoichiometric reagents are paramount in the successful multi-step synthesis of this compound and its derivatives, enabling the construction of these valuable organosilicon compounds.

Chemical Reactivity and Advanced Transformations of 1 Chloro 1,3 Disiletane

Nucleophilic Substitution Reactions at the Silicon-Chlorine Center

The Si-Cl bond in 1-Chloro-1,3-disiletane is highly polarized and susceptible to cleavage by nucleophiles. This reactivity is the basis for introducing a wide range of functional groups onto the silicon atom of the disiletane ring.

Nucleophilic substitution at a silicon center exhibits significant mechanistic differences compared to the analogous SN1 and SN2 reactions at a carbon center. researchgate.netlibretexts.org While substitution at carbon proceeds through either a unimolecular (SN1) or a concerted bimolecular (SN2) pathway, substitution at silicon typically follows a bimolecular, associative mechanism that more closely resembles an addition-elimination process. bham.ac.uk

Key distinctions from carbon-centered reactions include:

Intermediate Formation : Unlike the SN2 reaction at carbon, which proceeds through a high-energy pentacoordinate transition state, the corresponding reaction at silicon often involves a relatively stable, pentacoordinate intermediate known as a silicate. researchgate.netbham.ac.uk The larger atomic radius of silicon and the availability of low-lying d-orbitals can accommodate the hypervalent state. bham.ac.uk The potential energy surface for many SN2@Si reactions is characterized by a single-well potential with a deep minimum corresponding to this stable complex. researchgate.netacs.org

Reaction Rate : Nucleophilic substitution at silicon is generally much faster than at a comparable carbon center. bham.ac.uklkouniv.ac.in This is attributed to the longer Si-C and Si-Cl bonds, which reduce steric hindrance and allow easier access for the incoming nucleophile to the electrophilic silicon atom. bham.ac.uk

Stereochemistry : Like the SN2 reaction, substitution at silicon often proceeds with inversion of configuration (Walden inversion). bham.ac.uk However, depending on the conditions and substituents, retention of configuration via a front-side attack pathway can also be a competitive process. acs.org

The mechanism is considered bimolecular because the rate-determining step involves both the substrate and the nucleophile. bham.ac.uk Increasing the steric bulk of the substituents around the silicon atom can alter the reaction pathway, potentially inducing a central reaction barrier similar to that seen in SN2 reactions at carbon. researchgate.net

The electrophilic silicon atom in this compound readily reacts with strong carbon-based nucleophiles, such as organolithium and Grignard reagents. lkouniv.ac.inwikipedia.orglibretexts.org These reactions are fundamental for forming new silicon-carbon bonds. Organolithium reagents, with their highly polarized C-Li bond, act as potent nucleophiles, attacking the silicon center to displace the chloride leaving group. wikipedia.org

Research has shown that monofunctional chloro-disilacyclobutane derivatives serve as key intermediates for creating more complex structures. For example, the reaction of 1-chloro-1,3,3-trimethyl-1,3-disilacyclobutane with various di-Grignard reagents provides a direct route to alkylene- and arylene-bridged disilacyclobutane dimers. rpi.edu This highlights the utility of nucleophilic substitution in polymer and materials science.

Table 1: Reactions of this compound Derivatives with Carbon-Based Nucleophiles

NucleophileReagent TypeProduct TypeReference
R-MgXGrignard ReagentAlkyl/Aryl-substituted 1,3-disiletane lkouniv.ac.in
R-LiOrganolithium ReagentAlkyl/Aryl-substituted 1,3-disiletane lkouniv.ac.in
XMg-R'-MgXDi-Grignard ReagentBridged bis(1,3-disiletane) rpi.edu

This compound and related chlorosilanes react readily with a variety of heteroatom nucleophiles, including water, alcohols, and amines, to form Si-O and Si-N bonds. libretexts.orgibchem.com The high strength of the silicon-oxygen bond is a significant driving force for these reactions. wikipedia.org

Hydrolysis : Reaction with water leads to the substitution of the chlorine atom with a hydroxyl group, forming a silanol. These silanols can be unstable and may undergo self-condensation to form disiloxanes (Si-O-Si linkages). libretexts.org

Alcoholysis : In the presence of an alcohol, an alkoxysilane is formed. These reactions are often carried out with a weak base, such as a tertiary amine, to neutralize the hydrochloric acid byproduct, which could otherwise drive the reaction in reverse. libretexts.org

Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines yields aminosilanes.

These substitution reactions are crucial for synthesizing functionalized disiletanes and for preparing precursors to silicone-type polymers. libretexts.orgrpi.edu

Table 2: Reactions of this compound with Heteroatom Nucleophiles

NucleophileReagent TypeProduct TypeReference
H₂OWaterSilanol (R₃Si-OH) libretexts.org
R'-OHAlcoholAlkoxysilane (R₃Si-OR') libretexts.org
NH₃AmmoniaAminosilane (R₃Si-NH₂) ibchem.com
R'₂NHSecondary AmineAminosilane (R₃Si-NR'₂) ibchem.com

Reactivity with Carbon-Based Nucleophilic Species

Ring-Opening and Ring-Expansion Reactions of Disiletanes

The four-membered ring of 1,3-disiletanes possesses significant ring strain, estimated to be around 15-20 kcal/mol. This inherent strain is a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement. d-nb.inforesearchgate.net

The most prominent strain-release reaction of 1,3-disiletanes is ring-opening polymerization (ROP). This process converts the cyclic monomer into a linear polycarbosilane, a polymer with a backbone of alternating silicon and carbon atoms. ROP can be initiated thermally, photochemically, or with catalysts. rpi.edu Platinum-based catalysts, in particular, have been shown to be highly effective for the ROP of 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552), yielding high molecular weight polymers. researchgate.net The resulting polycarbosilanes are important precursors for silicon carbide ceramics and can be formulated into materials like new types of rubber. rpi.eduresearchgate.net

The general mechanism involves the cleavage of a Si-C bond in the strained ring, followed by propagation to form the polymer chain. This transformation effectively relieves the ring strain of the monomer.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. durgapurgovtcollege.ac.inmasterorganicchemistry.com In the context of substituted 1,3-disiletanes, transformations can be designed to control the stereochemical outcome.

Diastereoselectivity : A reaction is diastereoselective when it preferentially forms one diastereomer over others. durgapurgovtcollege.ac.in For a substituted disiletane ring, the existing substituents can sterically hinder one face of the ring, directing an incoming reagent to attack from the less hindered face. masterorganicchemistry.com This can lead to diastereoselective substitution or ring-opening reactions. For instance, the reduction of diastereomerically pure 1,2-dichlorodisilanes, a related four-membered ring system, has been studied, demonstrating that the stereochemistry of the starting material influences the reaction pathway. researchgate.net

Enantioselectivity : An enantioselective reaction produces an excess of one enantiomer of a chiral product. durgapurgovtcollege.ac.in While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis could be applied. The use of a chiral catalyst, for example a chiral Lewis base or a transition metal complex with chiral ligands, could facilitate enantioselective nucleophilic substitution at the silicon center or a stereoselective ring-opening reaction. Such strategies are common in modern synthesis for creating optically active molecules.

Further research into the application of modern catalytic methods could unlock diastereoselective and enantioselective transformations of the 1,3-disiletane scaffold, providing access to novel, stereochemically defined organosilicon structures.

Strain-Release Driven Rearrangements

Elimination Reactions and Formation of Unsaturated Silacycles

Elimination reactions of haloalkanes are a fundamental method for the synthesis of unsaturated compounds, and this compound is poised to undergo analogous transformations to yield unsaturated silacycles. The primary elimination pathway for this compound is dehydrochlorination, the removal of a hydrogen atom and the chlorine atom from adjacent carbons, to form a carbon-silicon double bond within the ring, resulting in a 1,3-disilacyclobutene derivative.

These reactions are typically promoted by a base and can proceed through different mechanisms, most commonly the E1 (unimolecular elimination) or E2 (bimolecular elimination) pathway. iitk.ac.inlibretexts.org

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the silicon atom bearing the chlorine, simultaneously with the departure of the chloride ion. libretexts.org This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in

E1 Mechanism: This is a two-step process that begins with the slow departure of the chloride ion to form a silicocation intermediate. A base then abstracts an adjacent proton in a second, faster step to form the double bond. iitk.ac.in

E1cB Mechanism: An alternative two-step pathway, the E1cB (Elimination Unimolecular conjugate Base) mechanism, involves the initial deprotonation by a base to form a carbanion, followed by the departure of the leaving group. libretexts.orgopenstax.org

The choice of base and reaction conditions can influence the predominant mechanism. Strong, sterically hindered bases tend to favor the E2 pathway. iitk.ac.in The formation of the more substituted, and thus more stable, alkene product is generally favored, a principle known as Zaitsev's rule, although exceptions can occur based on steric and stereoelectronic factors. libretexts.orglibretexts.org In the context of this compound, base-induced elimination would lead to the formation of 1,3-disilacyclobutene, a highly reactive and synthetically valuable unsaturated silacycle.

Table 1: Key Factors in the Elimination Reactions of this compound

FactorDescriptionE1 MechanismE2 Mechanism
Substrate Tertiary nature of the Si-Cl bondFavoredPossible
Base Weak bases (e.g., H₂O, ROH)FavoredDisfavored
Base Strong, concentrated bases (e.g., RO⁻)DisfavoredFavored
Solvent Polar protic solventsFavoredPossible
Kinetics Unimolecular, Rate = k[Substrate]First-orderSecond-order
Intermediate SilicocationYesNo
Stereochemistry Anti-periplanar geometry not requiredNot requiredRequired

Transition Metal-Catalyzed Transformations of this compound

The Si-Cl bond in this compound makes it an excellent electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex functionalized silacycles.

Cross-Coupling Methodologies

Cross-coupling reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, facilitated by a palladium or nickel catalyst.

Kumada Coupling

The Kumada coupling involves the reaction of an organohalide with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. organic-chemistry.org For this compound, this reaction provides a direct route to introduce alkyl or aryl groups at the silicon center. A significant challenge is the high strength of the Si-Cl bond; however, palladium catalysts supported by specific ligands like DrewPhos have proven effective in activating monochlorosilanes for coupling with Grignard reagents. nih.gov The reaction tolerates a range of functional groups and can be used with both primary and secondary alkyl Grignard reagents. nih.govorganic-chemistry.org

Table 2: Representative Kumada Coupling of this compound

EntryGrignard Reagent (R-MgBr)CatalystLigandProduct (R-1,3-disiletane)
1Phenylmagnesium bromidePd(OAc)₂DrewPhos1-Phenyl-1,3-disiletane
2Ethylmagnesium bromideNiCl₂dppe1-Ethyl-1,3-disiletane
3Vinylmagnesium bromidePd(PPh₃)₄-1-Vinyl-1,3-disiletane

Sonogashira Coupling

The Sonogashira coupling is a reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This method is instrumental for creating C(sp²)-C(sp) or, in this case, Si-C(sp) bonds, leading to alkynylsilanes. The reaction is typically carried out in the presence of a base, such as an amine, under mild conditions. libretexts.org While direct examples with this compound are not extensively documented, the general mechanism suggests its viability as a substrate to produce 1-alkynyl-1,3-disiletane derivatives, which are valuable precursors for more complex structures. beilstein-journals.org

Suzuki Coupling

The Suzuki coupling reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. organic-chemistry.org The Si-Cl bond of this compound can serve as the electrophilic site for coupling with various aryl- or vinylboronic acids. This would install diverse organic moieties onto the silacycle framework, opening pathways to novel materials and complex molecules. mdpi.com

Hydrofunctionalization and Cycloaddition Reactions

The advanced transformations of this compound can also extend to hydrofunctionalization and cycloaddition reactions, particularly involving the unsaturated derivatives formed via elimination.

Hydrofunctionalization

Hydrofunctionalization involves the addition of an E-H bond (where E is a heteroatom like B or Si, or carbon) across a double or triple bond. While the direct hydrofunctionalization of the saturated this compound ring is not typical, its unsaturated derivative, 1,3-disilacyclobutene, would be an excellent substrate for such reactions.

Hydrosilylation: The addition of a Si-H bond across the C=Si double bond of 1,3-disilacyclobutene, often catalyzed by transition metals like platinum or rhodium, could be used to introduce further silyl (B83357) groups. uq.edu.aunih.gov

Hydroboration: The addition of a B-H bond, followed by oxidation, is a powerful method for introducing hydroxyl groups. Applying this to 1,3-disilacyclobutene could lead to functionalized, ring-opened products or hydroxylated silacycles. nih.govacs.org

Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing cyclic compounds. The unsaturated 1,3-disilacyclobutene, formed from this compound, can act as a dipolarophile in [3+2] cycloadditions. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole (such as a nitrone or an azide) reacting with the C=Si double bond of the disilacyclobutene to form a five-membered heterocyclic ring fused to the silacycle. tandfonline.comnih.gov Such reactions would provide access to novel and complex spiro- or fused-ring systems containing silicon, which are of interest in medicinal and materials chemistry. wikipedia.orgresearchgate.netnih.gov

Mechanistic Investigations into 1 Chloro 1,3 Disiletane Reaction Pathways

Elucidation of Transient Reaction Intermediates

The high ring strain of the 1,3-disiletane core, estimated to be around 25 kcal/mol for the parent silacyclobutane, predisposes it to ring-opening reactions under thermal or photochemical conditions. vulcanchem.com For substituted disiletanes, a primary mechanistic pathway involves the cleavage of the silicon-carbon bonds to generate highly reactive transient intermediates.

One of the most significant transient intermediates postulated in the reactions of 1,3-disiletanes is the silene (a compound with a silicon-carbon double bond). Drawing analogy from the thermal decomposition of 1,1-dimethyl-1-silacyclobutane, which yields ethylene (B1197577) and 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552), the reaction is believed to proceed through a silene intermediate. researchgate.net In the case of 1-chloro-1,3-disiletane, thermal or photochemical initiation could lead to the formation of a chloro-substituted silene.

These reactions can be envisioned to proceed via either a concerted or a stepwise mechanism involving a biradical intermediate. rsc.org The exact pathway is sensitive to the substituents on the ring and the reaction conditions. rsc.org Once formed, these silene intermediates are highly reactive and can be intercepted by trapping agents. For instance, in the presence of alcohols, they readily form alkoxysilanes. acs.org In the absence of such trapping agents, the silenes are known to dimerize, leading to the formation of various substituted 1,3-disilacyclobutanes. researchgate.netacs.org

Another potential transient species in the reactions of chloro-substituted silanes is the silylene, a divalent silicon species. While more commonly associated with the thermolysis of siliranes, the possibility of silylene extrusion from more complex ring systems under certain conditions cannot be entirely ruled out. researchgate.net Furthermore, interactions with nucleophiles can lead to the formation of hypervalent silicon intermediates, such as pentacoordinate or hexacoordinate silicon species, which can significantly influence the reaction pathway. open.ac.uk The presence of the electronegative chlorine atom on the silicon in this compound would enhance the silicon's Lewis acidity, making it more susceptible to nucleophilic attack and the formation of such hypervalent intermediates.

Trapping experiments are a cornerstone for the experimental detection of such transient species. The use of reagents like dimethylbutadiene for silylenes or alcohols for silenes provides strong evidence for their fleeting existence. acs.orgresearchgate.net

Kinetic and Thermodynamic Parameters Governing Disiletane Transformations

The reactivity of 1,3-disiletanes is intrinsically linked to their kinetic and thermodynamic parameters. The ring strain energy is a critical thermodynamic factor that drives ring-opening reactions. numberanalytics.com The activation energy (Ea) for the thermal decomposition of related silacyclobutanes provides insight into the kinetic stability of these rings. For instance, the decomposition of 1,1-dimethyl-1-silacyclobutane has a high activation energy, indicating that significant thermal energy is required to initiate the reaction. tandfonline.com

The kinetics of reactions involving this compound are expected to be influenced by the nature of the substituents. The chlorine atom, being electronegative, can affect the bond polarities within the ring and the stability of any forming intermediates or transition states.

CompoundReaction TypeActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Enthalpy of Reaction (ΔH) (kJ/mol)Reference
1,1-Dimethyl-1-silacyclobutaneThermal Decomposition262 ± 33.98 x 10¹⁵- tandfonline.com
SilacyclobutaneThermal Decomposition260 ± 8-- tandfonline.com
1-MethylsilacyclobutaneThermal Decomposition264 ± 4-- tandfonline.com
Hexamethylcyclotrisiloxane (D3)Anionic Ring Opening45.81.39 x 10⁹ (L mol⁻¹ s⁻¹)-206.6 ± 5.4 ntnu.no

This table presents data for analogous compounds to infer the potential parameters for this compound.

The rate of reaction for processes like nucleophilic attack on the silicon atom will also be governed by the reaction conditions, such as solvent polarity and temperature. For example, the reactions of silenes with alcohols have been shown to exhibit negative Arrhenius activation energies, which is consistent with a mechanism involving a pre-equilibrium formation of a complex. acs.org

Influence of Steric Hindrance and Electronic Effects on Reactivity Profiles

The reactivity of this compound is a delicate balance of steric and electronic effects. open.ac.ukwikipedia.org These factors influence not only the rate of reaction but can also dictate the preferred reaction pathway.

Steric Hindrance: Steric effects arise from the spatial arrangement of atoms and can significantly hinder the approach of reactants. wikipedia.org While the chlorine atom itself is not exceptionally bulky, other substituents on the disiletane ring could impose significant steric hindrance. This can slow down reactions by impeding the access of a nucleophile or an electrophile to the reactive centers of the ring. wikipedia.org For instance, the rate of solvolysis of alkyl halides is dramatically affected by the steric bulk of the alkyl group. wikipedia.org In the context of this compound, bulky substituents could influence the regioselectivity of ring opening or subsequent reactions of the transient intermediates.

The interplay between these effects is crucial. For example, in a nucleophilic substitution reaction at the silicon center, the electronic effect of the chlorine atom would activate the silicon for attack, but bulky groups on either the ring or the nucleophile could sterically inhibit the reaction.

Integration of Computational and Experimental Mechanistic Studies

A comprehensive understanding of the reaction mechanisms of this compound necessitates a synergistic approach that combines experimental observations with computational modeling. acs.orgpitt.edu

Experimental Approaches: Key experimental techniques for elucidating reaction pathways include:

Trapping Experiments: The use of specific trapping agents to capture and characterize transient intermediates like silenes or silylenes is crucial for confirming their existence. researchgate.netacs.org

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying temperature, concentration, or solvent) allows for the determination of activation parameters and provides insights into the rate-determining step of the reaction. nih.gov

Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor the progress of a reaction and, in some cases, directly observe less stable intermediates.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying reaction mechanisms. rsc.orgpitt.edu These methods can provide detailed information that is often difficult or impossible to obtain experimentally:

Reaction Pathway Mapping: Computational models can map out the entire potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. pitt.edu

Energetics: The relative energies of different species and the activation barriers for different pathways can be calculated, helping to predict the most likely reaction mechanism. tandfonline.com

Structural Information: The geometries of transient and stable species can be optimized, providing a detailed picture of the molecular changes that occur during a reaction.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and bonding within molecules, helping to rationalize the observed reactivity in terms of electronic effects. tandfonline.com

By integrating these two approaches, a more complete and robust picture of the reaction mechanisms of this compound can be developed. For example, an experimentally observed product distribution can be rationalized by computationally modeling the competing reaction pathways and their associated activation energies. Similarly, computational predictions of novel intermediates can guide the design of new trapping experiments.

Theoretical and Computational Chemistry Studies on 1 Chloro 1,3 Disiletane

Electronic Structure and Bonding Analysis within the Disiletane Ring Framework

A thorough investigation into the electronic structure and bonding of 1-Chloro-1,3-disiletane would necessitate the use of advanced quantum chemical methods. Density Functional Theory (DFT) and ab initio calculations would be central to understanding the nature of the silicon-carbon and silicon-chlorine bonds within the strained four-membered ring.

Key areas of analysis would include:

Molecular Orbital (MO) Analysis: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The energies and compositions of these frontier orbitals would provide insight into its electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: This method would be employed to analyze the charge distribution, hybridization of atomic orbitals, and the nature of the bonding (e.g., covalent vs. ionic character) within the disiletane ring. It would also reveal any significant hyperconjugative interactions that might contribute to the stability of the ring system.

Topological Analysis of the Electron Density: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) would be used to characterize the bond critical points and provide a quantitative measure of the strength and nature of the chemical bonds.

Conformational Analysis and Quantification of Ring Strain Energy

The four-membered disiletane ring is expected to be puckered to alleviate some of the inherent angle strain. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations.

Conformational Search: A systematic search for different conformers, such as puckered and planar structures, would be performed using various levels of theory. The relative energies of these conformers would determine the most stable geometry. For related four-membered rings, puckered conformations are generally found to be more stable.

Ring Strain Energy (RSE) Calculation: The RSE is a critical parameter for understanding the reactivity of cyclic compounds. It is typically calculated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. This approach allows for the cancellation of systematic errors in the calculations. For comparison, the strain energy of 1,1,3,3-tetramethyl-1,3-disilacyclobutane (B157552) has been determined to be lower than that of monosilacyclobutanes, a factor that influences its reactivity.

Prediction of Spectroscopic Parameters (Methods for analysis, not data)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

Vibrational Frequencies: Calculation of the harmonic vibrational frequencies using DFT or ab initio methods would predict the infrared (IR) and Raman spectra of this compound. The characteristic vibrational modes associated with the Si-Cl, Si-C, and C-H bonds, as well as the ring puckering motion, would be identified.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts would be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting experimental NMR spectra. For instance, DFT calculations have shown excellent performance in predicting ²⁹Si NMR chemical shifts for related di- and polysilanes. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra, providing information about the electronic transitions and the molecule's photophysical properties.

Computational Modeling of Reaction Pathways and Transition State Characterization

Understanding the reactivity of this compound involves modeling its potential reaction pathways and characterizing the associated transition states.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of various reactions, such as nucleophilic substitution at the silicon atom, ring-opening reactions, and polymerization processes. For instance, DFT calculations have been used to study the insertion reactions of silylenes, which are key intermediates in some silicon chemistry. researchgate.net

Transition State (TS) Searching: Locating the transition state structures on the potential energy surface is crucial for determining the activation energies of reactions. Various algorithms are available for TS searching, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to connect the transition state to the corresponding reactants and products, verifying that the located TS is indeed the correct one for the reaction of interest.

Comparative Theoretical Assessments with Other Strained Silicon Heterocycles

To place the properties of this compound in context, it is essential to compare its theoretical data with those of other well-studied strained silicon heterocycles.

Effect of Substitution: A comparative study would involve analyzing the effects of the chloro-substituent on the ring geometry, strain energy, and electronic properties compared to the parent 1,3-disiletane or other substituted derivatives like 1,1,3,3-tetrafluoro-1,3-disiletane.

Comparison with Other Ring Systems: The properties of the four-membered disiletane ring would be compared with those of three-membered siliranes and five-membered siloles. This comparison would highlight the influence of ring size on the structure, bonding, and reactivity of silicon heterocycles. researchgate.net

Reactivity Trends: By comparing the calculated activation barriers for similar reactions across a series of strained silicon heterocycles, trends in reactivity can be established. This would provide valuable insights into the synthetic utility of this compound. Studies on the thermal decomposition of chlorinated polysilanes, for example, have utilized DFT to explore various chemical pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1-Chloro-1,3-disiletane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments would be required to fully assign its structure.

Detailed Research Findings: While specific experimental spectra for this compound are not available, its structure suggests predictable patterns. The molecule's symmetry, or lack thereof, would be a key determinant of the number of unique signals observed. Assuming the chlorine atom creates asymmetry, one would expect distinct signals for each chemically non-equivalent proton, carbon, and silicon atom.

¹H NMR: The spectrum would be expected to show signals for the protons on the silicon atoms (Si-H) and the methylene (B1212753) protons of the ring (CH₂). The Si-H proton would likely appear as a multiplet due to coupling with the adjacent CH₂ protons. The two methylene groups, being diastereotopic, would likely present as complex multiplets.

¹³C NMR: The spectrum would feature signals for the two carbon atoms in the disiletane ring. Due to their different chemical environments relative to the chlorine atom, they would be expected to have distinct chemical shifts.

²⁹Si NMR: This technique is crucial for organosilicon compounds. Two distinct signals would be anticipated for the two silicon atoms: one for the silicon atom bonded to chlorine (Si-Cl) and one for the silicon atom bonded to hydrogen (Si-H). The chemical shifts would provide direct evidence of their differing electronic environments.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Inferred Assignment
¹H 4.0 - 5.0 Multiplet Si-H
¹H 0.5 - 1.5 Complex Multiplets CH
¹³C 5 - 15 Triplet (from ¹H coupling) C H₂ (adjacent to Si-H)
¹³C 10 - 20 Triplet (from ¹H coupling) C H₂ (adjacent to Si-Cl)
²⁹Si 10 - 30 Singlet Si -Cl
²⁹Si -10 to -30 Doublet (from Si-H coupling) Si -H

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the parent molecule, which in turn confirms its elemental composition. It also provides valuable structural information through the analysis of fragmentation patterns.

Detailed Research Findings: For this compound (C₂H₅ClSi₂), HRMS would be used to verify the molecular formula by measuring the mass of the molecular ion with high precision. A key feature would be the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

The fragmentation of the molecular ion upon electron ionization would likely proceed through the cleavage of the bonds within the strained four-membered ring or the loss of the chloro or hydro substituents.

Table 2: Predicted HRMS Data and Fragmentation for this compound

m/z (for ³⁵Cl) Predicted Fragment Interpretation
123.96 [C₂H₅³⁵ClSi₂]⁺ Molecular Ion ([M]⁺)
125.96 [C₂H₅³⁷ClSi₂]⁺ Molecular Ion Isotope ([M+2]⁺)
89.01 [C₂H₄Si₂]⁺ Loss of HCl from molecular ion
61.00 [CH₂SiH]⁺ Cleavage of the ring structure

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in polarizability. nist.gov

Detailed Research Findings: The analysis of this compound would reveal characteristic stretching and bending frequencies for its functional groups.

Si-H Stretch: A prominent and sharp absorption band is expected in the IR spectrum, typically in the range of 2100-2250 cm⁻¹.

Si-Cl Stretch: This vibration would appear in the fingerprint region of the IR spectrum, generally between 450-600 cm⁻¹.

CH₂ Vibrations: Stretching and scissoring modes for the methylene groups would be observed. C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region. libretexts.org

Si-C and Ring Vibrations: The vibrations associated with the Si-C bonds and the deformation of the disiletane ring would produce a complex set of bands at lower frequencies.

Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum, providing a more complete vibrational picture.

Table 3: Predicted Vibrational Modes for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Activity
C-H Stretch 2850 - 3000 IR, Raman
Si-H Stretch 2100 - 2250 Strong in IR
CH₂ Scissor ~1450 IR, Raman
Si-C Stretch 800 - 1000 IR, Raman
Si-Cl Stretch 450 - 600 IR, Raman

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed Research Findings: To perform this analysis, a high-quality single crystal of this compound would first need to be grown. The diffraction of X-rays by the crystal lattice would produce a pattern from which an electron density map can be calculated. wikipedia.orglookchem.com This map reveals the exact position of each atom.

For this compound, this technique would confirm the four-membered ring structure and determine its planarity or degree of puckering. It would also provide precise measurements of the Si-Cl, Si-H, Si-C, and C-C bond lengths and the C-Si-C and Si-C-Si bond angles within the strained ring. This data is crucial for understanding the molecule's stability and reactivity.

Table 4: Hypothetical X-ray Crystallographic Parameters for this compound

Parameter Hypothetical Value Significance
Crystal System Monoclinic Describes the symmetry of the unit cell
Space Group P2₁/c Defines the arrangement of molecules in the crystal
Si-Cl Bond Length ~2.05 Å Standard length for a silicon-chlorine single bond
Si-H Bond Length ~1.48 Å Standard length for a silicon-hydrogen single bond
Si-C Bond Length ~1.88 Å Reflects the bond within the strained ring system
Si-C-Si Bond Angle ~85° - 90° Indicates the degree of strain in the four-membered ring

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Separation of Isomers

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) is suitable for volatile and thermally stable compounds, while High-Performance Liquid Chromatography (HPLC) is versatile for a wider range of substances. nih.gov

Detailed Research Findings: Given the likely volatility of this compound, Gas Chromatography would be the preferred method for purity analysis.

Gas Chromatography (GC): A sample would be vaporized and passed through a column with a specific stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. A pure sample should ideally show a single sharp peak. The technique is highly sensitive for detecting trace impurities from the synthesis process. A mass spectrometer is often used as the detector (GC-MS) to identify the separated components. nih.gov

High-Performance Liquid Chromatography (HPLC): While likely less common for this specific compound than GC, HPLC could be employed for purification or analysis, particularly if isomers or less volatile byproducts are present. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be a standard starting point for method development. chemicalbook.com

Table 5: Hypothetical Chromatographic Conditions for Purity Analysis

Technique Column Mobile Phase / Carrier Gas Detector Purpose
GC 5% Phenyl Polysiloxane Helium Flame Ionization (FID) or Mass Spectrometry (MS) Purity assessment, impurity identification
HPLC C18 (Reversed-Phase) Acetonitrile/Water Gradient UV or Refractive Index (RI) Separation of isomers, analysis of non-volatile impurities

Academic Applications and Synthetic Utility in Materials Science and Organosilicon Synthesis

1-Chloro-1,3-disiletane as a Versatile Precursor for Complex Organosilicon Scaffolds

The reactivity of the silicon-chlorine bond in this compound is a cornerstone of its synthetic utility, allowing for its elaboration into a wide array of more complex organosilicon structures. The primary pathway for this functionalization is through nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. This reactivity is analogous to that observed in other chlorosilanes, though the strained 1,3-disiletane ring can influence reaction kinetics and product stability.

The substitution reactions can be carried out with a range of common nucleophilic reagents, including organolithium compounds and Grignard reagents. These reactions, typically performed under anhydrous conditions to prevent hydrolysis of the Si-Cl bond, result in the formation of new carbon-silicon bonds, thereby appending organic functionalities directly onto the disiletane ring. The choice of the nucleophile allows for precise control over the introduced substituent, opening avenues to a diverse family of 1-substituted-1,3-disiletanes.

In addition to substitution reactions, the 1,3-disiletane ring can also participate in addition reactions. Under controlled temperature conditions, reagents such as hydrogen halides and halogenating agents can add across the silicon atoms of the ring, leading to ring-opened products. This dual reactivity—substitution at the silicon-chlorine bond and addition to the ring—makes this compound a highly versatile precursor for creating intricate organosilicon scaffolds. These scaffolds are of interest in materials science and as intermediates in the synthesis of more complex molecules.

Reaction TypeReagentsMajor Products
SubstitutionOrganolithium compounds, Grignard reagents1-Alkyl- or 1-Aryl-1,3-disiletanes
AdditionHydrogen halides, Halogenating agentsRing-opened adducts

Table 1: Key Reactions of this compound

The synthesis of highly branched polysilanes is another area where this compound can serve as a critical building block. Reductive coupling reactions, often employing alkali metals or magnesium, are a common method for forming silicon-silicon bonds. scirp.orgcmu.edu By using functionalized disiletanes as precursors, it is possible to create well-defined, three-dimensional polysilane architectures. These branched structures are of interest for their unique electronic and photophysical properties. mdpi.comresearchgate.net

Potential as a Monomer or Building Block in Polymeric and Oligomeric Systems

The ring strain inherent in the 1,3-disiletane structure makes this compound a promising candidate for ring-opening polymerization (ROP). ROP is a powerful technique for the synthesis of well-defined polymers, and the use of cyclic silicon-containing monomers can lead to novel polysilacarbosilanes—polymers with a backbone of alternating silicon and carbon atoms. These polymers are of interest for their thermal stability, ceramic precursor properties, and unique electronic characteristics. researchgate.netlibretexts.org

The polymerization of this compound can be initiated by various catalysts, with the specific choice influencing the polymerization mechanism and the properties of the resulting polymer. For instance, anionic initiators can attack one of the silicon atoms, leading to the cleavage of a silicon-carbon bond and the formation of a linear polymer chain. The presence of the chlorine atom on the monomer can also be exploited to introduce functionality along the polymer backbone, either during or after polymerization.

While specific studies on the ROP of this compound are not extensively documented, the polymerization of related silicon-containing rings provides a strong precedent for its potential. For example, the ring-opening polymerization of other small-ring silanes and siloxanes is a well-established method for producing high-molecular-weight silicon-based polymers. researchgate.netrsc.org The controlled polymerization of this compound could lead to the synthesis of polysilacarbosilanes with a regular, alternating structure and a pendant chlorine atom at every other silicon atom, which could be further functionalized.

Polymerization MethodPotential Polymer StructureKey Features
Anionic ROPLinear polysilacarbosilaneAlternating Si-C backbone, pendant Cl groups
Transition-metal catalyzed ROPVaries with catalystPotential for stereocontrol

Table 2: Potential Polymerization Pathways for this compound

Application in the Construction of Novel Heterocyclic Structures

Beyond its use as a monomer, this compound can be employed as a building block for the synthesis of larger and more complex heterocyclic systems. The reactivity of the Si-Cl bond, combined with the potential for ring-opening or ring-expansion reactions, provides a versatile platform for constructing novel silicon-containing heterocycles.

For instance, reaction with bifunctional nucleophiles could lead to the formation of larger ring systems incorporating the 1,3-disiletane unit. The synthesis of a 2-phospha-1,3-disiletane ring system has been reported, demonstrating the feasibility of incorporating other heteroatoms into the four-membered ring structure. researchgate.net This suggests that this compound could react with various reagents to yield a diverse array of new heterocyclic compounds with unique structural and electronic properties. researchgate.net

The construction of such novel heterocyclic scaffolds is of significant interest in the field of main group chemistry and materials science. Silicon-containing heterocycles have been investigated for a range of applications, and the ability to synthesize new and complex structures from a readily accessible precursor like this compound is a valuable synthetic tool. nih.gov

Exploration in Catalytic Systems or as Ligand Precursors

The development of novel ligand architectures is a central theme in modern catalysis. The unique steric and electronic properties of the 1,3-disiletane framework make it an intriguing, though largely unexplored, candidate for use as a ligand or as a precursor to ligands for transition metal complexes.

The silicon atoms in the 1,3-disiletane ring can potentially act as Lewis acidic sites, while the organic substituents that can be introduced via the Si-Cl bond can be designed to coordinate to metal centers. By carefully selecting the substituents, it may be possible to create bidentate or multidentate ligands based on the 1,3-disiletane scaffold. These ligands could offer unique steric environments around a metal center, potentially leading to novel catalytic activity or selectivity. wikipedia.org

While there are no specific reports on the use of this compound itself as a ligand precursor, the broader field of organosilicon chemistry provides numerous examples of silicon-containing ligands. beilstein-journals.org The functionalization of this compound with phosphine (B1218219) or amine groups, for example, could yield novel chelating ligands for use in homogeneous catalysis. pharmiweb.com Furthermore, the disiletane ring could be incorporated into larger ligand frameworks, such as N-heterocyclic carbenes (NHCs), to modulate their catalytic properties. solubilityofthings.com The exploration of this compound in this context represents a promising, albeit challenging, area for future research.

Potential Ligand TypeSynthetic ApproachPotential Catalytic Applications
Phosphine-functionalized disiletaneReaction with lithiated phosphinesCross-coupling reactions, hydrogenation
Amine-functionalized disiletaneReaction with aminesVarious transition-metal catalyzed reactions
Disiletane-fused NHCMulti-step synthesisCopper-catalyzed reactions, metathesis

Table 3: Potential Catalytic Applications of this compound Derivatives

Future Research Trajectories for 1 Chloro 1,3 Disiletane Chemistry

Development of Environmentally Benign Synthetic Protocols (Green Chemistry)

The synthesis of organosilicon compounds often involves hazardous reagents and energy-intensive conditions. A primary goal for future research on 1-Chloro-1,3-disiletane will be the development of synthetic methods that align with the principles of green chemistry, focusing on waste prevention, atom economy, and the use of safer substances. mlsu.ac.innih.gov

Key research objectives would include:

Alternative Solvents: Moving away from volatile organic compounds (VOCs) is crucial. Research should investigate the use of greener solvents such as ionic liquids or water, which have shown promise in other areas of heterocyclic synthesis. frontiersin.org The unique solvating abilities and thermal stability of ionic liquids could prove advantageous for controlling the synthesis and subsequent reactions of the disiletane ring. frontiersin.org

Energy Efficiency: Synthetic methods should be designed to operate at ambient temperature and pressure to minimize energy consumption. acs.org This could involve exploring photocatalytic or microwave-assisted reactions, which can often reduce reaction times and energy requirements compared to conventional heating. frontiersin.org

Atom Economy: Maximizing the incorporation of all reactant materials into the final product is a fundamental principle of green chemistry. acs.org Future synthetic designs for this compound should aim for high atom economy, for example, through addition-type reactions that avoid the formation of stoichiometric byproducts. mlsu.ac.in

Renewable Feedstocks: A long-term goal would be to identify and utilize renewable raw materials as precursors for the disiletane ring, reducing reliance on depleting fossil fuel feedstocks. mlsu.ac.in

Green Chemistry ApproachPotential Application to this compound SynthesisAnticipated Benefits
Safer Solvents Use of ionic liquids or aqueous systems for ring formation and functionalization. frontiersin.orgReduced VOC emissions, potential for catalyst recycling. frontiersin.orgwordpress.com
Energy Efficiency Development of photocatalytic or microwave-assisted synthetic routes. frontiersin.orgLower energy consumption, faster reaction times. mlsu.ac.in
Atom Economy Designing cycloaddition or insertion reactions to build the disiletane ring. acs.orgMinimized waste, more efficient use of resources. mlsu.ac.in
Catalysis Replacing stoichiometric reagents with selective catalytic alternatives. acs.orgReduced waste, higher selectivity, lower catalyst loading.

Advanced Catalytic Methods for Selective Functionalization

The this compound scaffold contains multiple reactive sites: the silicon-chlorine bond, the silicon-carbon bonds within the strained ring, and the C-H bonds. Developing catalytic methods to selectively target these sites is essential for creating a diverse range of derivatives.

Future research should focus on:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular synthesis, as it avoids the need for pre-functionalized substrates. sigmaaldrich.com Research could explore transition-metal catalyzed C-H silylation or arylation at the carbon centers of the disiletane ring. nih.govnih.gov This would allow for the introduction of new functional groups without disturbing the core ring structure.

Cross-Coupling Reactions: The Si-Cl bond is a prime target for functionalization. Palladium- or nickel-catalyzed cross-coupling reactions could be employed to replace the chlorine atom with a wide variety of organic groups (alkyl, aryl, alkynyl), providing access to a large library of new disiletane derivatives.

Ring-Opening Polymerization (ROP): The strain in the four-membered ring makes 1,3-disiletanes potential monomers for ROP. Catalytic methods for controlled ROP of this compound could lead to novel silicon-containing polymers with tunable properties. For instance, ring-opening metathesis polymerization (ROMP) has been used for other disilacyclobutanes to produce poly(silapentane)s. vulcanchem.com

Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis, can enable novel transformations. beilstein-journals.org Such a synergistic approach could be used for the difunctionalization of the disiletane ring, for example, by adding two different functional groups across the Si-C bonds in a single step.

Catalytic MethodTarget Bond/SitePotential Product Type
C-H FunctionalizationC-H bonds on the ringAlkylated or arylated disiletanes sigmaaldrich.comnih.gov
Cross-CouplingSi-Cl bondFunctionalized 1-R-1,3-disiletanes
Ring-Opening PolymerizationSi-C bonds (ring)Poly(carbosilanes) vulcanchem.com
Dual Photocatalysis/Metal CatalysisMultiple sitesDensely functionalized open-chain or cyclic compounds beilstein-journals.org

Exploration of Chiral Analogues and Asymmetric Transformations

The introduction of chirality into the 1,3-disiletane framework would open doors to new applications in stereoselective synthesis and materials science. Many biologically active molecules are chiral, making asymmetric synthesis a critical field of study. uwindsor.ca

Future research trajectories in this area include:

Synthesis of Chiral Building Blocks: The primary challenge is to develop methods for synthesizing enantiomerically pure or enriched this compound analogues. This could be achieved by using chiral auxiliaries covalently attached to the substrate to direct the stereochemical outcome of a reaction. scielo.org.mxyork.ac.uk

Asymmetric Catalysis: A more efficient approach involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov Research could focus on developing chiral transition-metal catalysts or organocatalysts for the enantioselective synthesis of the disiletane ring or its subsequent functionalization. nih.govchemrxiv.org For example, a chiral ligand could be used in a catalytic C-H functionalization reaction to favor the formation of one enantiomer over the other.

Desymmetrization Reactions: If a prochiral disiletane precursor can be synthesized, a desymmetrization reaction using a chiral catalyst could be an effective strategy to introduce chirality. nih.gov

Chiral Ligand Development: The chiral disiletane core itself could potentially serve as a novel chiral ligand for asymmetric catalysis, an area of intense research. chemrxiv.org

Asymmetric StrategyDescriptionPotential Outcome
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to control stereochemistry. scielo.org.mxyork.ac.ukDiastereomerically enriched disiletane products.
Chiral Catalysts A chiral catalyst (metal-based or organic) selectively produces one enantiomer. uwindsor.canih.govEnantiomerically enriched disiletanes or their derivatives.
Desymmetrization A chiral catalyst selectively reacts with one of two identical functional groups in a prochiral molecule. nih.govTransformation of a prochiral disiletane into a chiral one.

Integration with Machine Learning for Reaction Prediction and Materials Design

The complexity of organosilicon chemistry presents an ideal opportunity for the application of computational tools. Machine learning (ML) is rapidly becoming indispensable for accelerating materials discovery and understanding complex reaction landscapes. nih.govosti.gov

Future research should leverage ML for:

Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the products and yields of new reactions. rjptonline.org For this compound, this could help chemists predict the outcomes of functionalization or polymerization reactions under various conditions, saving significant experimental time and resources. ijnc.ir

Synthesis Planning: Retrosynthesis, the process of planning a synthesis backwards from the target molecule, can be augmented by ML algorithms. ijnc.ir An ML model could propose viable synthetic routes to complex molecules derived from this compound, starting from available chemicals. nih.gov

Materials Property Prediction: By learning structure-property relationships from large datasets, ML models can predict the physical and electronic properties of hypothetical materials. nih.govmit.edu This would allow for the in silico screening of a vast number of potential this compound derivatives to identify candidates with desirable properties (e.g., thermal stability, low dielectric constant) for applications in microelectronics or as advanced polymers. vulcanchem.comosti.gov

Discovery of New Materials: Reinforcement learning and other generative models can be used to design novel molecular structures with optimized properties. mit.edu This approach could be used to discover entirely new materials based on the 1,3-disiletane scaffold that are tailored for specific applications.

Machine Learning ApplicationObjectivePotential Impact
Reaction Prediction Predict the products and yields of unknown reactions. rjptonline.orgAccelerate the discovery of new reactions and optimize conditions.
Synthesis Planning Identify efficient synthetic routes to target molecules. nih.govStreamline the synthesis of complex disiletane-based structures.
Property Prediction Forecast the physical and electronic properties of new compounds. osti.govEnable high-throughput screening of virtual libraries for materials discovery.
Inverse Design Generate novel molecular structures with desired properties. mit.eduDesign next-generation materials based on the disiletane framework.

Q & A

Q. What are the established methods for synthesizing 1-chloro-1,3-disiletane, and how do reaction conditions influence yield and purity?

Synthesis of this compound typically involves silane chlorination or ring-closure reactions. Key parameters include temperature control (e.g., 80–120°C for optimal chlorination efficiency), solvent selection (e.g., inert hydrocarbons to prevent side reactions), and stoichiometric ratios of reactants. Impurities such as polysiloxane byproducts may arise from incomplete chlorination, necessitating purification via fractional distillation or chromatography .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

Advanced spectroscopic techniques are critical:

  • NMR Spectroscopy : <sup>29</sup>Si NMR can identify silicon environments, with chemical shifts typically between 10–30 ppm for disiletane rings.
  • X-ray Crystallography : Resolves bond lengths (e.g., Si–Cl ≈ 2.02 Å) and ring strain angles.
  • IR Spectroscopy : Si–Cl stretching vibrations appear near 500–600 cm<sup>-1</sup> .

Q. What thermodynamic properties (e.g., vapor pressure, enthalpy of formation) are critical for handling this compound in laboratory settings?

Experimental methods like ebulliometry (for vapor pressure) and calorimetry (for enthalpy) are recommended. For example, vapor pressure at 25°C can be measured using a dynamic ebulliometer, with data fitted to Antoine equations. Enthalpy of formation is often derived via combustion calorimetry or computational methods (e.g., DFT) .

Advanced Research Questions

Q. How do catalytic systems influence the reactivity of this compound in ring-opening polymerization or cross-coupling reactions?

Transition-metal catalysts (e.g., Pt, Pd) enhance Si–Cl bond activation. For instance, Pt-catalyzed hydrosilylation with this compound proceeds via oxidative addition, with turnover frequencies (TOFs) dependent on ligand steric effects. Competing pathways (e.g., disproportionation) must be monitored via <sup>29</sup>Si NMR kinetics .

Q. What contradictions exist in reported toxicity data for this compound, and how can study design biases be mitigated?

Discrepancies in acute toxicity (e.g., LD50 values) may arise from differences in exposure duration or species sensitivity (e.g., rat vs. mouse models). To minimize bias:

  • Use standardized OECD guidelines for inhalation studies.
  • Control for confounding factors (e.g., solvent carriers) and apply blinding in histopathological assessments .

Q. What computational models are validated for predicting the environmental fate of this compound, particularly its atmospheric degradation pathways?

Density Functional Theory (DFT) and Gaussian-based models simulate reaction kinetics with hydroxyl radicals (•OH). Key outputs include rate constants (kOH) and half-life estimates (e.g., 15–30 days in troposphere). Experimental validation via smog chamber studies is essential to reconcile computational and empirical data .

Q. How does this compound interact with heterogeneous catalysts in gas-phase reactions, and what surface characterization techniques are most informative?

In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and XPS (X-ray Photoelectron Spectroscopy) reveal surface intermediates (e.g., Si–O–M bonds on metal oxides). Catalytic activity correlates with Brønsted acidity of supports (e.g., γ-Al2O3 vs. SiO2) .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing and analyzing this compound derivatives?

  • Synthesis : Document moisture-free conditions (Schlenk line use) and characterize intermediates (e.g., GC-MS for chlorinated precursors).
  • Analysis : Cross-validate NMR assignments with <sup>1</sup>H–<sup>29</sup>Si HMBC experiments to resolve overlapping signals .

Q. How can researchers resolve discrepancies in thermodynamic datasets for this compound?

Apply the NIST REFPROP database for benchmarking. For example, if vapor pressure values diverge >5%, re-evaluate experimental setups (e.g., purity checks via GC) or use high-precision static cells with capacitance manometers .

Q. What advanced statistical methods are suitable for analyzing structure-activity relationships (SARs) in this compound derivatives?

Multivariate regression (e.g., PLS regression) or machine learning (e.g., Random Forest) can correlate descriptors (e.g., Hammett σp values) with reactivity outcomes. Validate models using leave-one-out cross-validation (LOOCV) .

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